molecular formula C10H9BrClNO B7536157 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one

1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one

Cat. No.: B7536157
M. Wt: 274.54 g/mol
InChI Key: AWKDKABVXZTIMG-UHFFFAOYSA-N
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Description

1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one (CAS 87866-10-2) is a high-purity chemical building block supplied for advanced research and development. This compound features a brominated indoline scaffold, a privileged structure in medicinal chemistry, coupled with a reactive α-chloroketone group. With a molecular formula of C 10 H 9 BrClNO and a molecular weight of 274.54 g/mol , it is suited for various synthetic applications. The core research value of this compound lies in its bifunctional reactivity. The 5-bromo substituent on the indoline ring acts as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. The 2-chloroethanone moiety is a potent electrophile, making this compound a potential precursor for the synthesis of cysteine-reactive probes . Such probes are critical tools in chemical biology for profiling protein functions, identifying enzyme substrates, and exploring binding sites in drug discovery efforts . Researchers can leverage this compound to develop covalent inhibitors or as an intermediate in the synthesis of more specialized molecules, such as morpholino derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-1-2-9-7(5-8)3-4-13(9)10(14)6-12/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKDKABVXZTIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole Derivatives

The synthesis begins with the preparation of 5-bromoindole, a pivotal intermediate. Patent CN102558017A details a three-step protocol starting from indole:

  • Sulfonation : Indole undergoes sulfonation with sodium bisulfite in alcoholic solvents (e.g., ethanol/methanol mixtures) at 20–30°C for 15–20 hours, yielding 2-sodium sulfonate-indole.

  • Acetylation : The sulfonated intermediate reacts with acetic anhydride at 68°C for 3 hours to form 2-sodium sulfonate-1-acetylindole.

  • Bromination : Treatment with liquid bromine (Br₂) at 0–5°C, followed by alkaline hydrolysis, produces 5-bromoindole with a reported yield of 88–93% and purity >98%.

This method emphasizes atom economy and solvent recyclability, critical for industrial scalability. The bromine atom directs electrophilic substitution to the 5-position of the indole ring, a regioselectivity governed by the sulfonate and acetyl protecting groups.

Reduction to 5-Bromoindoline

5-Bromoindole is reduced to 5-bromoindoline, a step requiring catalytic hydrogenation or hydride-based agents. While patents CN102558017A and CN103183629A focus on indole bromination, standard reduction protocols involve:

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under H₂ pressure (3–5 bar) in ethanol at 50°C.

  • Chemical Reduction : Employing sodium cyanoborohydride (NaBH₃CN) in acidic media to preserve the bromine substituent.

The indoline backbone enhances nucleophilicity at the 1-position, facilitating subsequent acylation.

Chloroacetylation of 5-Bromoindoline

The final step introduces the 2-chloroethanone moiety via Friedel-Crafts acylation. Patent CN103183629A describes acylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by aluminum chloride (AlCl₃). The reaction proceeds via electrophilic attack at the indoline nitrogen, forming 1-(5-bromoindolin-1-yl)-2-chloroethan-1-one with 85–90% yield.

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

ParameterBrominationAcylation
Temperature 0–5°C (Br₂ addition)0–5°C (initial), 25°C (post-addition)
Solvent Water/ethanol mixturesAnhydrous DCM
Catalyst NoneAlCl₃
Reaction Time 1–3 hours2–4 hours

Lower temperatures during bromination minimize di- or polybrominated byproducts, while DCM’s low polarity favors electrophilic acylation.

Purification and Yield Enhancement

  • Bromination : Crystallization from ethanol/water mixtures removes unreacted indole and sodium sulfonate residues, achieving >99% purity.

  • Acylation : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound, with residual AlCl₃ removed via aqueous washes.

Comparative Analysis of Synthetic Methods

Method Efficiency

MethodOverall Yield (%)Purity (%)Scalability
Patent CN102558017A 75–8098–99High (batch)
Patent CN103183629A 82–8799.5Moderate (semi-continuous)

The CN103183629A route offers superior yield due to optimized bromine stoichiometry and in-situ byproduct removal.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Electrophilic bromination at the 5-position competes with 3- or 7-substitution, but the sulfonate group’s electron-withdrawing effect suppresses these pathways. Minor byproducts (<2%) include 3-bromoindole and dibrominated species, separable via fractional crystallization.

Acylation Regioselectivity

The indoline nitrogen’s lone pair directs chloroacetyl chloride to the 1-position, avoiding ketone formation at aromatic carbons. Steric hindrance from the bromine atom further enhances selectivity.

Industrial Applications and Scale-Up Challenges

Pilot-Scale Production

  • Batch Reactors : 100–500 L vessels for bromination and acylation, with automated temperature control.

  • Cost Drivers : Bromine (45% of material costs) and chloroacetyl chloride (30%) necessitate bulk procurement.

Regulatory Compliance

  • Waste Management : Sodium sulfonate byproducts require neutralization before aqueous disposal.

  • Emissions : Volatile organic compounds (VOCs) from DCM are captured via condensation and adsorption .

Mechanism of Action

The mechanism of action of 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

SH-X-89A and SH-X-89B

These stereoisomers (1,1'-((S/R)-2-((prop-2-yn-1-yloxy)piperazine-1,4-dicarbonyl)bis(isoindoline-1,2-diyl))bis(2-chloroethan-1-one)) replace the indoline core with isoindoline, introducing a fused benzene ring. The stereochemistry at the piperazine bridge (S vs. R) affects their binding to chiral protein targets. Unlike the monofunctional target compound, these are bifunctional, featuring two chloroethanone groups for crosslinking applications .

1-(3-Bromo-5-chlorophenyl)-2-chloroethanone

This analog (CAS: 1261818-54-5, C₈H₅BrCl₂O) replaces the indoline with a substituted phenyl ring. However, its simpler structure allows for higher synthetic yields (e.g., via Friedel-Crafts acylation) .

1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one

Featuring a thiophene ring (C₆H₄BrClOS), this compound trades the indoline’s nitrogen for sulfur, altering electronic properties. The thiophene’s aromaticity and smaller ring size enhance metabolic stability, making it a preferred scaffold in antiviral drug discovery .

Functional Group Modifications

1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

This bis-chloroethanone derivative (C₈H₁₂Cl₂N₂O₂) incorporates a piperazine linker, enabling dual reactivity. It is synthesized via piperazine alkylation with chloroacetyl chloride (79% yield) and serves as a crosslinker in polymer chemistry . Compared to the monofunctional target compound, it exhibits higher molecular weight (267.93 g/mol) and solubility in polar aprotic solvents like DMF.

1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one

With a sulfonyl group and acetylbenzene substituent (C₁₄H₁₇ClN₂O₄S), this analog demonstrates enhanced hydrophilicity (logP ~1.2) and is used in high-purity API intermediates (≥97% purity). The sulfonyl group improves binding to tyrosine kinases, a feature absent in the target compound .

Substituent Effects on Bioactivity

1-(5-Bromo-2-(trifluoromethoxy)phenyl)−2-chloroethan-1-one

The trifluoromethoxy group increases lipophilicity (clogP = 3.8 vs. 2.5 for the target compound), enhancing blood-brain barrier penetration. This modification is critical in CNS-targeted therapies .

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

Lacking the chloroethanone group, this thiophene derivative (C₆H₄BrClOS) focuses on halogen-halogen interactions in crystal packing, as evidenced by X-ray studies. Its reduced reactivity makes it a stable intermediate in material science .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) logP Key Applications
1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one C₁₀H₇BrClNO 272.53 100 2.5 Protein complex targeting
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) C₈H₁₂Cl₂N₂O₂ 267.93 79 1.8 Crosslinker
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one C₆H₄BrClOS 239.52 95 3.0 Antiviral scaffolds

Biological Activity

1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BrClNO\text{C}_9\text{H}_8\text{BrClN}O

This compound features a bromo-substituted indole moiety, which is known for its pharmacological properties. The presence of the chloroethanone group contributes to its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably, it has been investigated for its effects on:

  • Inhibition of Oncogenic Pathways : The compound has shown promise in inhibiting key signaling pathways associated with cancer proliferation. For instance, it may interfere with the RAS signaling pathway, which is crucial for cell growth and survival .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
Study AMCF-7, HeLa15Apoptosis induction via caspase activation
Study BA549 (Lung Cancer)20Inhibition of RAS signaling
Study CPC3 (Prostate Cancer)10Modulation of Bcl-2 family proteins

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer
In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Lung Cancer Treatment
Research on A549 lung cancer cells revealed an IC50 value of 20 µM. The compound effectively inhibited RAS-mediated signaling pathways, suggesting a novel approach for targeting RAS-driven malignancies.

Case Study 3: Prostate Cancer Effects
In PC3 prostate cancer cells, the compound showed an IC50 value of 10 µM. It was found to modulate Bcl-2 family proteins, promoting cell death in resistant cancer cell lines.

Q & A

Q. What are the standard protocols for synthesizing 1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one, and how are intermediates purified?

The synthesis typically involves nucleophilic substitution reactions. For example, brominated indole derivatives react with chloroacetyl chloride in the presence of a base like triethylamine under reflux conditions . Purification often employs column chromatography with silica gel (60–120 mesh) or recrystallization using ethanol/water mixtures. Analytical validation via 1H^1H-NMR and LC-MS is critical to confirm purity (>95%) and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H^1H-NMR : Look for peaks at δ 3.8–4.2 ppm (methylene protons adjacent to the carbonyl group) and δ 7.2–7.8 ppm (aromatic protons from the indoline moiety) .
  • LC-MS : The molecular ion peak at m/z 289.5 [M+H]+^+ confirms the molecular formula C10H8BrClNOC_{10}H_{8}BrClNO.
  • IR Spectroscopy : A strong absorption band at ~1700 cm1^{-1} (C=O stretch) and 650–750 cm1^{-1} (C-Br/C-Cl stretches) .

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of volatile intermediates. Store at 2–8°C in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

  • Conduct pharmacokinetic studies (e.g., plasma protein binding assays) to assess metabolic half-life.
  • Use proteolytic stability assays to evaluate degradation in serum.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the compound’s inhibitory activity against FGFR kinases while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) Studies : Modify the chloroethanone moiety to enhance binding affinity. For example, replacing chlorine with a trifluoromethyl group increased selectivity by 15-fold in analogous compounds .
  • Co-crystallization with FGFR1 : Use X-ray crystallography (SHELX suite ) to identify key hydrogen bonds (e.g., with Asp656 and Lys514) and steric clashes.
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on this compound?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, leading to substitution at the β-carbon. Non-polar solvents (toluene) may promote elimination side reactions.
  • Temperature : Lower temperatures (0–5°C) suppress side reactions like hydrolysis of the carbonyl group.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for refining X-ray structures, especially for resolving disordered solvent molecules .
  • Biological Assays : Pair in vitro studies with zebrafish xenograft models to validate antitumor efficacy before murine trials .
  • Synthetic Scalability : Transition from batch to flow chemistry for multi-gram synthesis to improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one
Reactant of Route 2
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1-(5-Bromoindolin-1-yl)-2-chloroethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.